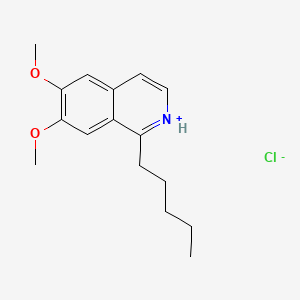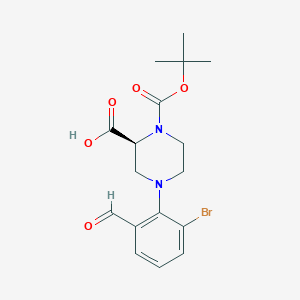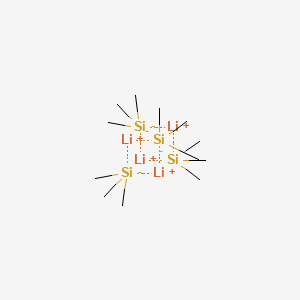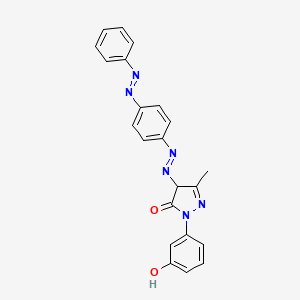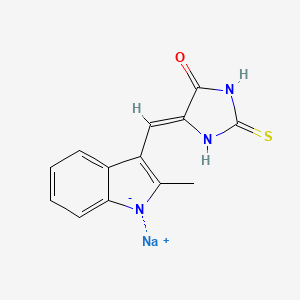
PKG drug G1 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKG drug G1 sodium salt is a compound known for its role as an activator of protein kinase G Iα (PKGIα). This compound has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. It induces vasodilation and reduces blood pressure through mechanisms that are both dependent and independent of PKGIα .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKG drug G1 sodium salt involves the reaction of 5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-4-imidazolidinone with sodium hydroxide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards of purity and quality .
Chemical Reactions Analysis
Types of Reactions
PKG drug G1 sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for its activation of PKGIα.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that retain the core structure of this compound .
Scientific Research Applications
PKG drug G1 sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the activation of protein kinases.
Biology: Researchers use it to investigate cellular signaling pathways involving PKGIα.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
PKG drug G1 sodium salt exerts its effects by activating PKGIα. This activation leads to the phosphorylation of downstream targets, resulting in vasodilation and reduced blood pressure. The compound can also induce these effects through mechanisms independent of PKGIα, involving other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Vasonatrin Peptide: A chimera of atrial natriuretic peptide and C-type natriuretic peptide, known for its vasodilating actions.
Rp-8-pCPT-cGMPS sodium: An inhibitor of PKGIα, used to study the role of cyclic guanosine monophosphate in cellular signaling.
Uniqueness
PKG drug G1 sodium salt is unique in its ability to activate PKGIα through both oxidative and non-oxidative mechanisms. This dual mode of action makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C13H10N3NaOS |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(2-methylindol-1-id-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS.Na/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7;/h2-6H,1H3,(H3,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
KUDYLQWRRNWNJB-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2[N-]1)/C=C\3/C(=O)NC(=S)N3.[Na+] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N-]1)C=C3C(=O)NC(=S)N3.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


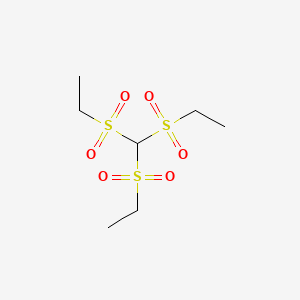

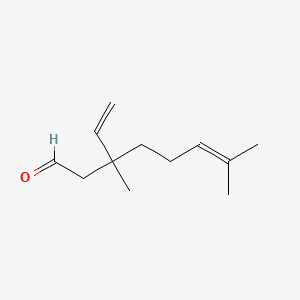
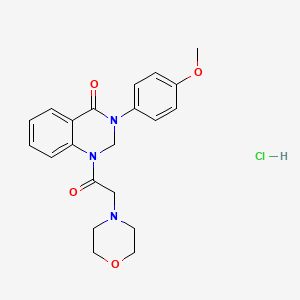
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

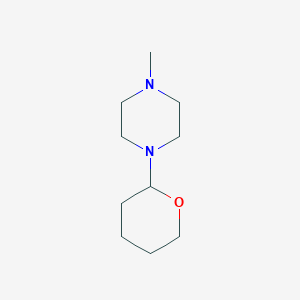
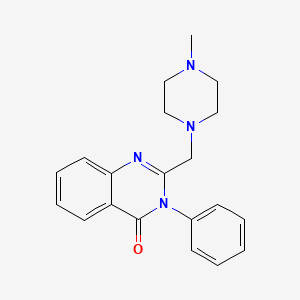
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13732968.png)
